Product packaging for 6-Iodo-2,3-dihydrophthalazine-1,4-dione(Cat. No.:)

6-Iodo-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13129194
M. Wt: 288.04 g/mol
InChI Key: KXRHUSMHCBEIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2,3-dihydrophthalazine-1,4-dione is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the 2,3-dihydrophthalazine-1,4-dione core structure, also known as phthalhydrazide, which is a privileged scaffold in heterocyclic chemistry . The iodine atom at the 6-position makes this molecule a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for biological evaluation. Researchers utilize this and related dihydrophthalazinedione derivatives as precursors in the synthesis of novel nitrogen-containing heterocyclic compounds, such as triazolo-isoquinolines, which have demonstrated significant pharmacological potential in preclinical studies . The structural motif is of particular interest in the development of central nervous system (CNS) active agents, with some analogous compounds exhibiting potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, outperforming standard treatments like valproate in some cases . Its well-defined structure facilitates structure-activity relationship (SAR) studies and molecular docking analyses to probe interactions with biological targets like the GABA-A receptor . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O2 B13129194 6-Iodo-2,3-dihydrophthalazine-1,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

6-iodo-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)

InChI Key

KXRHUSMHCBEIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NNC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Iodo 2,3 Dihydrophthalazine 1,4 Dione

Classical Synthetic Routes to the Phthalazinedione Core

The foundational methods for constructing the phthalazinedione core of 6-Iodo-2,3-dihydrophthalazine-1,4-dione have traditionally relied on established condensation reactions.

Condensation Reactions with Hydrazine (B178648) Derivatives

A primary and well-established method for the synthesis of the phthalazinedione ring system is the condensation reaction of a suitable phthalic acid derivative with hydrazine or its derivatives. This reaction proceeds via a cyclization mechanism, where the two carbonyl groups of the phthalic acid derivative react with the two amino groups of hydrazine to form the stable six-membered heterocyclic ring of the phthalazinedione. The general reaction involves heating the reactants, often in a suitable solvent, to drive the condensation and subsequent cyclization.

Utilization of 4-Iodophthalic Anhydride (B1165640) as a Precursor

For the specific synthesis of this compound, the logical and most direct precursor is 4-Iodophthalic anhydride. The reaction involves the direct condensation of 4-Iodophthalic anhydride with hydrazine hydrate. Typically, this reaction is carried out in a solvent such as ethanol (B145695) or acetic acid under reflux conditions. The nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration, yields the desired this compound. The reaction conditions, including temperature and duration, are crucial for achieving high yields and purity of the final product.

PrecursorReagentConditionsProduct
4-Iodophthalic AnhydrideHydrazine HydrateReflux in Ethanol/Acetic AcidThis compound

Advanced Synthetic Approaches to this compound

In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including this compound.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for this compound are not extensively detailed in the literature, the general principle can be applied. Such a strategy could potentially involve the in-situ generation of 4-iodophthalic acid or its anhydride from simpler precursors, followed by the addition of hydrazine in the same reaction vessel. This approach offers advantages in terms of reduced reaction times, lower solvent consumption, and simplified work-up procedures.

Catalyst-Mediated Synthetic Protocols

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of phthalazinediones. While specific catalytic protocols for this compound are still an area of active research, various catalysts have been employed for the synthesis of related phthalazinedione derivatives. These include both acid and base catalysts, which can facilitate the condensation and cyclization steps. For instance, Lewis acids could be employed to activate the carbonyl groups of 4-Iodophthalic anhydride towards nucleophilic attack by hydrazine. The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions.

Catalyst TypePotential RoleExample
Acid CatalystActivation of carbonyl groupsLewis Acids (e.g., ZnCl₂, AlCl₃)
Base CatalystDeprotonation of hydrazineOrganic Bases (e.g., Pyridine, Triethylamine)

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green and efficient method for accelerating chemical reactions. tandfonline.comtandfonline.com The application of microwave irradiation to the synthesis of this compound from 4-Iodophthalic anhydride and hydrazine can dramatically reduce reaction times from hours to minutes. tandfonline.com The high energy and efficient heating provided by microwaves can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com This technique is particularly advantageous for the rapid synthesis of libraries of compounds for screening purposes. tandfonline.comtandfonline.com

MethodReaction TimeYieldAdvantages
Conventional HeatingHoursModerate to HighWell-established
Microwave-AssistedMinutesOften HigherRapid, Efficient, Green

Preparation of Key Intermediates for Further Derivatization

Once this compound is synthesized, it can serve as a versatile intermediate for the creation of a diverse range of derivatives. This is primarily accomplished by targeting the nitrogen atoms of the phthalazine-1,4-dione core. The presence of two N-H groups allows for the generation of various derivatives through the formation of salts or by introducing reactive functional groups.

Synthesis of Salt Derivatives of this compound

The hydrogen atoms attached to the nitrogen in the 2 and 3 positions of the this compound ring are acidic. This acidity is due to the electron-withdrawing effect of the adjacent carbonyl groups. Consequently, these protons can be abstracted by a base to form salt derivatives. The pKa of the parent 2,3-dihydrophthalazine-1,4-dione has been studied, confirming its acidic nature ias.ac.in.

The synthesis of these salt derivatives is typically straightforward. Treatment of this compound with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) or a carbonate (e.g., potassium carbonate), in an appropriate solvent will lead to the deprotonation of one or both nitrogen atoms, resulting in the formation of the corresponding salt. The choice of base and reaction conditions can influence whether a mono- or di-salt is formed. These salt derivatives are often more soluble in certain solvents compared to the parent compound and can be used in subsequent reactions where a nucleophilic nitrogen species is required.

Table 1: Examples of Bases for Salt Formation

BaseResulting Salt
Sodium Hydroxide (NaOH)Sodium salt of this compound
Potassium Hydroxide (KOH)Potassium salt of this compound
Potassium Carbonate (K2CO3)Potassium salt of this compound

Generation of Reactive Precursors for Functionalization

To facilitate further derivatization, reactive functional groups can be introduced onto the nitrogen atoms of this compound. A common strategy is N-alkylation, which involves the reaction of the phthalazinedione with an alkylating agent in the presence of a base sciforum.net. This approach allows for the introduction of a variety of side chains, which can then be used for further chemical modifications.

A particularly useful method for creating reactive precursors involves N-alkylation with dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane. This reaction, typically carried out in a polar aprotic solvent like acetone (B3395972) with a base such as potassium carbonate, results in the formation of N-(haloalkyl) derivatives sciforum.net. The terminal halogen on the newly introduced alkyl chain serves as a reactive site for subsequent nucleophilic substitution reactions. This allows for the coupling of various other molecules to the phthalazinedione core, opening up a wide range of possibilities for creating more complex derivatives. For instance, the halogen can be displaced by nucleophiles like azides, which can then be used in click chemistry or for the construction of further heterocyclic rings sciforum.net.

Table 2: N-Alkylation for Reactive Precursor Synthesis

Alkylating AgentBaseSolventProduct
1,2-DibromoethaneK2CO3Acetone2-(2-Bromoethyl)-6-iodo-2,3-dihydrophthalazine-1,4-dione
1,3-DibromopropaneK2CO3Acetone2-(3-Bromopropyl)-6-iodo-2,3-dihydrophthalazine-1,4-dione

These N-functionalized precursors are valuable intermediates in medicinal chemistry and materials science for the synthesis of novel compounds with potentially interesting biological or physical properties.

Reactivity and Derivatization Strategies of 6 Iodo 2,3 Dihydrophthalazine 1,4 Dione

Nucleophilic Substitution Reactions on the Phthalazinedione Scaffold

The phthalazinedione scaffold of 6-Iodo-2,3-dihydrophthalazine-1,4-dione possesses two nitrogen atoms that are susceptible to nucleophilic attack, making them key sites for derivatization. These reactions, primarily N-alkylation and N-acylation, allow for the introduction of a wide array of functional groups, thereby modifying the molecule's physical, chemical, and biological properties.

Reactions at Nitrogen Atoms (N-alkylation, N-acylation)

N-alkylation: The nitrogen atoms of the phthalazinedione ring can be readily alkylated using various alkylating agents. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom acts as the nucleophile. The choice of reaction conditions, such as the base and solvent, can influence the selectivity and yield of the N-alkylation. For instance, the reaction of 1,4-dihydropyridine (B1200194) derivatives with sodium hydride and alkyl halides leads to the formation of N-alkylated products. researchgate.net A series of 1-alkyl-2,6-dimethyl-3,5-diethoxycarbonyl-4-aryl-1,4-dihydropyridines have been synthesized using this method. researchgate.net Similarly, N-alkylation of 6,6'-dibromoisoindigo can be achieved by refluxing with potassium carbonate in dried DMF under a nitrogen atmosphere. semanticscholar.org

N-acylation: N-acylation introduces an acyl group onto the nitrogen atoms of the phthalazinedione ring. This is commonly achieved using acylating agents such as acyl chlorides or anhydrides. These reactions are valuable for synthesizing imides and other N-acyl compounds. nih.gov The use of thioesters as a stable acyl source has also been reported for the chemoselective N-acylation of indoles, which could be an analogous reaction for the phthalazinedione scaffold. organic-chemistry.org The reaction of indoles with thioesters in the presence of a base like cesium carbonate in xylene at high temperatures yields N-acylated indoles. organic-chemistry.org Furthermore, acid chlorides can be activated by an iodide source to form more reactive acid iodides, which can then acylate weak nucleophiles. ekb.eg This method has been successfully applied to the N-acylation of sulfonamides and the Friedel-Crafts acylation of N-methylpyrroles. ekb.eg

Reagent TypeExample ReagentProduct TypeReference
Alkyl HalideAlkyl bromidesN-alkylated phthalazinedione semanticscholar.org
Acyl ChlorideBenzoyl chlorideN-acylated phthalazinedione nih.gov
ThioesterS-methyl butanethioateN-acylated phthalazinedione organic-chemistry.org

Introduction of Diverse Functional Moieties

The amenability of the nitrogen atoms to nucleophilic substitution allows for the introduction of a wide variety of functional moieties. This versatility is crucial for tuning the properties of the this compound core for specific applications. For example, reacting 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) with organophosphorus reagents like phosphonium (B103445) ylides, trialkyl phosphites, and tris(dialkylamino)phosphines has been shown to produce olefinic, alkoxy, and dialkylamino derivatives, respectively. rsc.org This demonstrates the potential for introducing diverse functionalities onto the phthalazinedione scaffold. The synthesis of N-substituted derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM) showcases the introduction of N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated groups, highlighting the broad scope of possible modifications. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Iodinated Phenyl Ring

The iodinated phenyl ring of this compound is a site for electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the substituents on the aromatic ring, namely the iodine atom and the phthalazinedione moiety.

The iodine atom is a halogen, which is a deactivating group but an ortho-, para-director. organicchemistrytutor.comyoutube.commasterorganicchemistry.comrsc.org The phthalazinedione ring system, containing two carbonyl groups, is an electron-withdrawing and deactivating group, which would act as a meta-director. youtube.commasterorganicchemistry.com The interplay of these directing effects will determine the position of substitution by an incoming electrophile. For instance, in the nitration of 3-iodoanisole, the products formed are 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole, indicating substitution at positions influenced by both the iodo and methoxy (B1213986) groups. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: This involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br) and is typically catalyzed by a Lewis acid.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.comorganic-chemistry.orgnih.govyoutube.commdpi.com This reaction is generally not successful on strongly deactivated rings. mdpi.com

ReactionReagentsExpected Product Position
NitrationHNO₃, H₂SO₄Ortho/para to iodine, meta to phthalazinedione
HalogenationX₂ (X=Cl, Br), FeX₃Ortho/para to iodine, meta to phthalazinedione
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho/para to iodine, meta to phthalazinedione

Transformations Involving the Dicarbonyl Moiety

The 1,4-dicarbonyl moiety of the phthalazinedione ring is another reactive site that can undergo various transformations. These reactions can alter the core structure of the molecule, leading to new classes of compounds.

One important transformation is the reduction of the carbonyl groups. The stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols using alcohol dehydrogenases has been reported, achieving complete diastereo- and enantioselectivity. ias.ac.in This suggests that the dicarbonyl groups in this compound could potentially be reduced to diols, introducing new chiral centers.

Condensation reactions with hydrazines are also a key transformation. For example, the condensation of 2,3-dihydro-1,4-phthalazinedione with various aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. nih.gov These multicomponent reactions offer a pathway to complex heterocyclic systems.

Oxidative Reactions of the 2,3-Dihydrophthalazine-1,4-dione Core

The 2,3-dihydrophthalazine-1,4-dione core is susceptible to oxidation, which can lead to significant structural changes, including ring cleavage.

Electrochemical Oxidation Pathways

Electrochemical methods provide a controlled way to study and perform oxidative reactions. The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione (DHP) has been investigated using techniques like cyclic voltammetry and controlled-potential coulometry. researchgate.net These studies show that DHP is oxidized to phthalazine-1,4-dione (PTD) in a quasi-reversible two-electron process. researchgate.net

The generated PTD is unstable and can undergo further reactions. In aqueous and amphiprotic non-aqueous solvents, PTD participates in an oxidative ring cleavage (ORC) reaction to form phthalic acid. researchgate.net The rate of this ring cleavage is dependent on the solvent's properties, such as its autoprotolysis constant and basicity. researchgate.net In aprotic solvents like acetonitrile (B52724) and DMSO, the rate of ORC is significantly slower. researchgate.net The mechanism of oxidative ring cleavage involves the nucleophilic addition of a hydroxide (B78521) ion or water to the carbonyl group of the electrochemically generated PTD. researchgate.net

Furthermore, the electrogenerated phthalazine-1,4-dione can act as an electrophile in Michael-type addition reactions with nucleophiles. For instance, in the presence of indole (B1671886) derivatives, it participates in an EC (electrochemical-chemical) mechanism to form indoylphthalazines.

TechniqueObservationProductReference
Cyclic VoltammetryQuasi-reversible two-electron oxidationPhthalazine-1,4-dione researchgate.net
Controlled-Potential Coulometry (in aqueous solution)Oxidative ring cleavagePhthalic acid researchgate.net
Electrochemical Synthesis (in presence of indole)Michael-type additionIndoylphthalazines

Oxidative Ring Cleavage Mechanisms

The oxidative ring cleavage of this compound is mechanistically analogous to that of the parent 2,3-dihydrophthalazine-1,4-dione (DHP). The process is initiated by the oxidation of the dihydrophthalazinedione ring system. ias.ac.in This initial step involves a two-electron transformation that converts the 2,3-dihydrophthalazine-1,4-dione moiety into the highly reactive and unstable phthalazine-1,4-dione (PTD) intermediate, which is also known as a diazanaphthoquinone. ias.ac.in

The instability of the PTD intermediate is a key feature of the mechanism, arising from the presence of both carbonyl and azo functional groups within the same structure. ias.ac.in This strained arrangement makes the intermediate highly susceptible to subsequent chemical reactions. The cleavage of the ring occurs through a fast following chemical reaction, specifically an oxidative ring cleavage (ORC) pathway. ias.ac.in

The ORC mechanism is initiated by the nucleophilic addition of a solvent molecule, such as water, or a hydroxide ion to one of the carbonyl groups of the PTD intermediate. This attack leads to the opening of the heterocyclic ring. The final product of this cleavage is the corresponding substituted phthalic acid. In the case of this compound, this process would yield 4-iodophthalic acid. ias.ac.in

The rate of this oxidative ring cleavage is highly dependent on the properties of the solvent used. In aqueous solutions and amphiprotic non-aqueous solvents, the reaction is typically rapid. The solvent's autoprotolysis constant (KSH) and basicity are critical factors influencing the reaction rate. ias.ac.in Conversely, in aprotic non-aqueous solvents like acetonitrile or DMSO, the rate of the ORC reaction is significantly slower, to the point of being unobservable on the timescale of techniques like cyclic voltammetry. ias.ac.in The presence of the electron-withdrawing iodo group at the 6-position is expected to influence the electrophilicity of the carbonyl carbons, potentially affecting the rate of the nucleophilic attack that leads to ring cleavage, although specific kinetic studies on this derivative are not widely reported.

The proposed mechanism for the oxidative ring cleavage is detailed below:

Oxidative Ring Cleavage Mechanism

Metal-Catalyzed Coupling Reactions at the Iodo Position

The iodine atom at the 6-position of the 2,3-dihydrophthalazine-1,4-dione ring serves as a versatile handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools for this purpose, allowing for the introduction of a wide array of substituents onto the phthalazine (B143731) core. researchgate.netyoutube.com

These reactions generally proceed through a common catalytic cycle involving a palladium(0) species. The cycle consists of three main steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming an organopalladium(II) intermediate. wikipedia.org

Transmetalation (for Suzuki) or Carbopalladation/Alkyne Coordination (for Heck/Sonogashira) :

In the Suzuki reaction , an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) center in the presence of a base. beilstein-journals.org

In the Heck reaction , an alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgmdpi.com

In the Sonogashira reaction , a copper(I) co-catalyst activates a terminal alkyne, which is then transferred to the palladium(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst to continue the cycle. nih.gov

The reactivity of the aryl iodide makes this compound an excellent substrate for these transformations, often allowing the reactions to proceed under mild conditions with high efficiency. nih.gov

ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Type
Suzuki CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃6-Aryl/Vinyl-substituted phthalazinedione
Heck CouplingAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃6-Alkene-substituted phthalazinedione
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N, Piperidine6-Alkyne-substituted phthalazinedione

Formation of Hybrid Molecules and Fused Ring Systems

The strategic functionalization of this compound provides a robust platform for the synthesis of complex hybrid molecules and the construction of novel fused ring systems. These advanced derivatization strategies leverage both the reactivity of the iodo group and the inherent chemical nature of the phthalazinedione core.

Multicomponent Reactions (MCRs) offer an efficient pathway to assemble complex hybrid molecules in a single step. For instance, the phthalazinedione moiety can be incorporated into larger molecular scaffolds. An example involves the synthesis of 2-(6-phenyl-7H- ias.ac.inresearchgate.netorganic-chemistry.orgtriazolo[3,4-b] ias.ac.inwikipedia.orgorganic-chemistry.orgthiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones. researchgate.net This type of reaction combines multiple starting materials—such as an aminotriazole thiol, a phenacyl bromide, and phthalic anhydride (a precursor to the phthalazinedione ring)—to rapidly generate structurally diverse and complex products. researchgate.net This highlights a strategy where the phthalazinedione is built as part of the MCR, leading to a hybrid molecule.

Post-Coupling Cyclization strategies are particularly effective for building fused ring systems. This approach typically involves a two-step sequence:

A metal-catalyzed cross-coupling reaction is first performed at the 6-iodo position to introduce a new functional group.

The newly introduced substituent then participates in an intramolecular cyclization reaction to form a new ring fused to the phthalazine core.

A prominent example of this is the use of a Sonogashira coupling to introduce an alkyne substituent at the 6-position. If the coupling partner contains a suitable ortho-functional group (e.g., an amino or hydroxyl group), the resulting product can undergo a subsequent intramolecular cyclization. Palladium-catalyzed processes, such as an intramolecular Heck reaction or direct arylation, can facilitate the formation of new heterocyclic rings fused to the benzene (B151609) portion of the phthalazinedione scaffold. rsc.org This method provides a convergent and flexible route to polycyclic frameworks containing the 1,2,3-triazole ring system, among others. rsc.org

StrategyKey ReactionsDescriptionResulting Structure
Multicomponent Reactions (MCRs)One-pot reaction of ≥3 componentsEfficient assembly of complex molecules where the phthalazinedione is incorporated into a larger, non-fused scaffold.Hybrid Molecules
Post-Coupling Intramolecular Cyclization1. Sonogashira/Suzuki Coupling 2. Intramolecular Heck/Direct ArylationFunctionalization at the C6-iodo position followed by an intramolecular ring-closing reaction to form a new ring.Fused Ring Systems

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of 6-Iodo-2,3-dihydrophthalazine-1,4-dione in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—an iodine atom at position 6—breaks the symmetry observed in the parent phthalhydrazide (B32825) molecule. This results in three distinct signals for the aromatic protons.

The proton attached to the carbon adjacent to the iodine atom (H-5) is expected to appear as a doublet. The H-7 proton would likely present as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton, adjacent to the carbonyl group, would also be a doublet. Additionally, a broad singlet corresponding to the two equivalent N-H protons of the hydrazide moiety is anticipated, typically appearing further downfield. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the carbonyl groups.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.8 - 8.0Doublet (d)~8.0
H-77.6 - 7.8Doublet of Doublets (dd)~8.0, ~1.5
H-88.0 - 8.2Doublet (d)~1.5
N-H10.0 - 12.0Broad Singlet (br s)N/A
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Due to the lack of symmetry, this compound is expected to exhibit eight distinct signals in its broadband proton-decoupled ¹³C NMR spectrum.

Six of these signals will correspond to the carbons of the benzene ring. The carbon atom directly bonded to the iodine (C-6) will show a signal at a characteristic chemical shift, typically in the 90-100 ppm range, due to the heavy atom effect of iodine. The other five aromatic carbons will appear in the usual aromatic region (120-140 ppm). The two carbonyl carbons (C-1 and C-4) are expected to be the most deshielded, appearing significantly downfield in the spectrum, typically in the range of 160-170 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-4 (C=O)160 - 170
C-4a, C-8a125 - 140
C-5, C-7, C-8120 - 140
C-6 (C-I)90 - 100
Note: Predicted values are based on established chemical shift correlations.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, confirming the H-5, H-7, and H-8 assignments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would allow for the complete and confident assignment of all signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. The experimentally determined exact mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements (C₈H₅IN₂O₂), thereby confirming the molecular formula. The theoretical exact mass for the [M+H]⁺ ion is a key value for this analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as numerous fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure.

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the iodine atom, the cleavage of the hydrazide ring, and the sequential loss of neutral molecules like CO and N₂. The presence of a prominent peak corresponding to the loss of iodine ([M-I]⁺) would be a strong indicator of its presence in the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of bonds within the molecule can be observed. The spectrum would be expected to show distinct peaks corresponding to the N-H bonds of the hydrazide moiety, the carbonyl (C=O) groups of the dione (B5365651) structure, and vibrations related to the aromatic ring and the carbon-iodine bond.

Key expected absorption bands for this compound are detailed below.

Functional GroupBondExpected Wavenumber (cm⁻¹)Intensity
AmideN-H stretch3200 - 3100Medium
CarbonylC=O stretch1680 - 1640Strong
Aromatic RingC=C stretch1600 - 1450Medium-Weak
Aryl-IodideC-I stretch600 - 500Medium-Strong

These characteristic peaks provide clear evidence for the presence of the core phthalazine-1,4-dione structure and the iodine substituent.

Elemental Analysis for Compositional Verification

Elemental analysis is a critical method for confirming the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₈H₅IN₂O₂, this technique precisely measures the percentage composition of carbon, hydrogen, and nitrogen. The presence of iodine and oxygen is typically determined by difference or through other specific analytical methods. The experimentally determined percentages must align closely with the theoretically calculated values to verify the compound's elemental integrity.

The theoretical elemental composition of this compound is presented in the following table.

ElementSymbolAtomic MassMolar Mass ( g/mol )Percentage (%)
CarbonC12.0196.0833.35%
HydrogenH1.015.051.75%
IodineI126.90126.9044.05%
NitrogenN14.0128.029.73%
OxygenO16.0032.0011.11%
Total 288.05 100.00%

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The purity is assessed by the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound. HPLC is particularly useful for monitoring the progress of a reaction and for quality control of the final product. bjbms.org

While less common for relatively non-volatile and polar molecules like phthalazine (B143731) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound can be derivatized to increase its volatility. GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides information on both the retention time of the compound and its mass-to-charge ratio, offering a powerful combination of separation and identification to detect and characterize any volatile impurities.

Electrochemical Analysis for Redox Properties

Electrochemical analysis provides insight into the redox behavior of this compound, specifically its tendency to undergo oxidation and reduction.

Cyclic voltammetry is the principal technique used to study the electrochemical properties of such compounds. Studies on the parent compound, 2,3-dihydrophthalazine-1,4-dione, show a quasi-reversible, two-electron oxidation process. researchgate.net In this process, the molecule is oxidized to the corresponding phthalazine-1,4-dione. ias.ac.in The cyclic voltammogram for this compound would be expected to display an anodic peak corresponding to its oxidation and a corresponding cathodic peak for the reverse reduction. researchgate.net

The potential at which these peaks occur provides information about the redox potential of the molecule. For instance, in an aqueous/acetonitrile (B52724) mixture, the parent compound exhibits an anodic peak (oxidation) at approximately 0.85 V versus an Ag/AgCl electrode at low scan rates. ias.ac.in The presence of the electron-withdrawing iodine atom on the aromatic ring would likely shift the oxidation potential to a more positive value compared to the unsubstituted parent compound. The stability of the oxidized species can also be inferred from the ratio of the cathodic to anodic peak currents. researchgate.net

ParameterObservation for Parent Compound (2,3-dihydrophthalazine-1,4-dione)
ProcessOxidation of 2,3-dihydrophthalazine-1,4-dione to phthalazine-1,4-dione. ias.ac.in
Electron TransferQuasi-reversible two-electron process. researchgate.net
Anodic Peak (Epa)~0.85 V vs. Ag/AgCl (in water/acetonitrile, pH 2.5). ias.ac.inresearchgate.net
Cathodic Peak (Epc)Present, indicating reversibility of the redox couple. researchgate.net
StabilityThe oxidized form (phthalazine-1,4-dione) shows some instability. researchgate.netias.ac.in

Controlled-Potential Coulometry

Controlled-potential coulometry is an electrochemical technique utilized to determine the total quantity of electricity (in coulombs) that passes during an electrolysis reaction conducted at a constant electrode potential. This method is particularly valuable for ascertaining the number of electrons transferred in a redox reaction, quantifying an electroactive species, or investigating reaction mechanisms.

The application of controlled-potential coulometry to a compound like this compound would involve the exhaustive electrolysis of a known quantity of the substance in a suitable electrolyte solution. The working electrode potential is maintained at a specific value, chosen to be sufficiently negative (for a reduction) or positive (for an oxidation) to drive the desired electron transfer reaction to completion without initiating other electrochemical processes.

For the parent compound, 2,3-dihydrophthalazine-1,4-dione (also known as luminol), electrochemical studies have been conducted, often focusing on its oxidation which is related to its well-known chemiluminescent properties. nih.gov The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione has been investigated using techniques including cyclic voltammetry and controlled-potential coulometry. researchgate.net These studies help in understanding the electron transfer processes and the stability of the resulting oxidized species. researchgate.net

In a hypothetical controlled-potential coulometry experiment on this compound, the total charge (Q) passed is measured by integrating the current over the duration of the electrolysis. According to Faraday's law of electrolysis, this total charge is directly proportional to the number of moles of the analyte (N) and the number of electrons transferred per molecule (n):

Q = nFN

where F is the Faraday constant (approximately 96,485 C/mol). By knowing the initial amount of the compound, the number of electrons (n) involved in the electrochemical reaction can be determined.

This information is crucial for elucidating the reaction pathway. For instance, the reduction of an iodo-aromatic compound could involve the cleavage of the carbon-iodine bond. Controlled-potential coulometry could definitively determine the number of electrons involved in this process, helping to distinguish between different possible mechanisms. researchgate.net

Although detailed experimental data for this compound is not available, the table below illustrates the kind of data that would be generated from such an analysis for a hypothetical compound.

ParameterValue
Initial Concentration[Specify concentration, e.g., 1.0 mM]
Applied Potential[Specify potential, e.g., -1.2 V vs. Ag/AgCl]
Total Charge (Q)[Specify measured charge in Coulombs]
Moles of Analyte (N)[Specify calculated moles]
Calculated 'n' value[Specify calculated number of electrons]

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research employing controlled-potential coulometry on this compound would be necessary to provide specific quantitative data regarding its electrochemical behavior and reaction mechanisms.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies of 6-Iodo-2,3-dihydrophthalazine-1,4-dione Derivatives

Molecular modeling and docking are instrumental in predicting the binding affinity and interaction of a ligand with a biological target. While specific docking studies on this compound are not extensively documented in publicly available literature, the broader family of phthalazinedione derivatives has been the subject of such investigations, providing a framework for understanding the potential interactions of this iodo-substituted analog.

Phthalazinedione derivatives have been explored as inhibitors for a variety of enzymes, including VEGFR2 and PARP. nih.govacs.org For instance, in studies of VEGFR2 inhibitors, docking simulations have revealed that the phthalazinedione core can establish crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov The introduction of a bulky and lipophilic iodine atom at the 6-position of the phthalazinedione ring would be expected to significantly alter these interactions. The iodine atom could participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design, potentially enhancing binding affinity with specific amino acid residues in a target protein.

In a similar vein, in silico investigations of luminol (B1675438) and its analogs with hemoglobin have been conducted to understand their binding mechanisms, which is relevant to luminol's use in forensic science. researchgate.netbiorxiv.org These studies highlight the importance of specific amino acid residues in the binding pocket. For this compound, the iodine substituent would likely occupy a different region of the binding site compared to the amino group of luminol, leading to a different binding orientation and affinity.

To illustrate the types of interactions that could be anticipated, the following table summarizes hypothetical interactions of this compound with a generic enzyme active site, based on findings for related phthalazinedione derivatives.

Interaction TypePotential Interacting ResiduesRole of the 6-Iodo Substituent
Hydrogen BondingAsp, Glu, SerThe phthalazinedione core can act as a hydrogen bond donor and acceptor.
Hydrophobic InteractionsLeu, Val, IleThe aromatic ring of the phthalazinedione scaffold contributes to hydrophobic interactions.
Halogen BondingElectron-rich atoms (e.g., backbone carbonyl oxygen)The iodine atom can act as a halogen bond donor, forming a directional interaction with an electron donor atom in the protein.
Steric InteractionsVariousThe bulky iodine atom will influence the overall shape of the molecule and how it fits into the binding pocket.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.

For this compound, DFT calculations would be crucial in understanding the influence of the iodine atom on the electronic properties of the phthalazinedione core. The iodine atom, being a halogen, is electron-withdrawing through its inductive effect, but it can also donate electron density through resonance. DFT calculations could precisely quantify these effects and predict how they alter the electron distribution within the molecule.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an important indicator of a molecule's chemical reactivity and its electronic excitation properties. The introduction of an iodine atom is expected to lower the HOMO-LUMO gap compared to the unsubstituted phthalazinedione, potentially red-shifting its absorption and emission spectra.

The following table presents a hypothetical comparison of calculated electronic properties for 2,3-dihydrophthalazine-1,4-dione and its 6-iodo derivative, based on general trends observed in DFT studies of halogenated aromatic compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,3-Dihydrophthalazine-1,4-dione-6.5-1.84.7
This compound-6.7-2.14.6

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. Cheminformatics tools are essential for generating the molecular descriptors used in QSAR modeling and for managing and analyzing large chemical datasets. nih.govmolinspiration.comresearchgate.net

While a specific QSAR model for this compound has not been published, QSAR studies on related heterocyclic compounds, such as halogenated coumarin-hydrazide derivatives, have demonstrated the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining their biological activity. acs.org

For a series of substituted 2,3-dihydrophthalazine-1,4-dione derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. The model would likely include descriptors that account for the properties of the substituent at the 6-position. For the 6-iodo derivative, relevant descriptors would include:

Topological descriptors: Molecular weight, number of heavy atoms.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity, van der Waals volume.

Cheminformatics platforms can be used to calculate these descriptors for a range of substituted phthalazinediones, and then statistical methods like multiple linear regression or machine learning algorithms can be used to build the QSAR model.

The following table provides an example of the types of descriptors that would be used in a QSAR study of substituted 2,3-dihydrophthalazine-1,4-diones.

Substituent at 6-positionLogPMolar RefractivityDipole Moment (Debye)
-H0.545.03.5
-Cl1.250.03.2
-Br1.453.03.1
-I1.858.03.0
-NH2-0.247.04.5

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing DFT, are invaluable for elucidating the mechanisms of chemical reactions. These simulations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of how the reaction proceeds.

The chemiluminescence of luminol, a close analog of this compound, has been extensively studied using computational methods. diva-portal.orgresearchgate.netnih.govresearchgate.netbohrium.com These studies have unraveled the complex series of steps involved in the light-emitting process, including the formation of a peroxide intermediate and the subsequent decomposition to an excited-state aminophthalate.

For this compound, computational simulations could be used to investigate the mechanism of its synthesis, for example, the cyclization reaction to form the phthalazinedione ring. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Furthermore, if this compound exhibits chemiluminescence, computational studies could be employed to understand how the iodine substituent affects the efficiency and wavelength of the emitted light. The electron-withdrawing nature of the iodine atom could influence the stability of key intermediates in the chemiluminescent pathway, thereby altering the quantum yield of the reaction.

In Silico Predictions for Synthetic Route Design and Optimization

In silico tools are increasingly being used to aid in the design and optimization of synthetic routes for chemical compounds. frontiersin.orgmdpi.com These tools can predict the feasibility of a reaction, suggest suitable reagents and conditions, and even propose entire synthetic pathways.

For this compound, in silico methods could be used to explore various synthetic strategies. For example, retrosynthetic analysis software could be employed to identify potential starting materials and key bond disconnections. Quantum chemistry calculations could then be used to evaluate the thermodynamics and kinetics of the proposed reaction steps, helping to identify the most promising synthetic route.

One possible synthetic approach to this compound would involve the reaction of 4-iodophthalic acid or its anhydride (B1165640) with hydrazine (B178648). Computational models could be used to predict the reaction conditions that would favor the formation of the desired product over potential side products.

Moreover, in silico tools can be used to predict the physicochemical properties of the starting materials, intermediates, and final product, which can aid in the design of purification procedures. For instance, the prediction of solubility in different solvents can help in selecting an appropriate recrystallization solvent.

The following table outlines a hypothetical in silico workflow for the design of a synthetic route to this compound.

StepIn Silico Tool/MethodPurpose
1. Retrosynthetic AnalysisRetrosynthesis software (e.g., based on machine learning)To identify potential starting materials and key synthetic transformations.
2. Reaction FeasibilityQuantum chemistry calculations (DFT)To calculate the reaction energies and activation barriers for the proposed synthetic steps.
3. Reagent and Catalyst SelectionDatabase searching and predictive modelsTo identify suitable reagents and catalysts for the desired transformations.
4. Byproduct PredictionReaction prediction algorithmsTo anticipate potential side reactions and byproducts.
5. Property PredictionCheminformatics toolsTo predict the physicochemical properties of all species in the synthetic route to aid in purification.

Advanced Research Applications and Future Directions

Role of 6-Iodo-2,3-dihydrophthalazine-1,4-dione in Scaffold-Based Chemical Design

In modern drug discovery, the concept of a molecular "scaffold" is paramount. A scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. This compound serves as an exemplary scaffold due to its defined three-dimensional shape and inherent biological relevance. The phthalazinedione core is a recognized pharmacophore found in a variety of biologically active compounds.

The true utility of this compound in scaffold-based design lies in the strategic placement of the iodine atom. This halogen acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). These reactions allow for the precise and controlled introduction of diverse substituents at the 6-position, facilitating the systematic exploration of the chemical space around the core scaffold. This approach is fundamental to:

Structure-Activity Relationship (SAR) Studies: By creating a series of analogues where only the substituent at the 6-position is varied, researchers can systematically probe how structural changes affect biological activity.

Lead Optimization: Once a "hit" compound is identified, the scaffold can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing a central molecular core with a different one while retaining similar biological activity. nih.govuniroma1.itbiosolveit.de The this compound scaffold can be used to generate novel intellectual property and develop compounds with improved drug-like properties by mimicking the orientation of functional groups found in known active molecules. nih.govresearchgate.net

The rigidity of the phthalazinedione ring system helps to reduce the conformational flexibility of the resulting derivatives, which can lead to higher binding affinity and selectivity for biological targets.

Exploration of Novel Synthetic Pathways to Highly Substituted Derivatives

Key areas of exploration include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. researchgate.net Developing MCRs that incorporate the this compound scaffold would enable the rapid assembly of large and diverse compound libraries.

Late-Stage Functionalization: This involves introducing functional groups into a complex molecule at a late stage of the synthesis. For the phthalazinedione core, this could involve C-H activation methods to decorate other positions on the aromatic ring, providing access to substitution patterns that are otherwise difficult to achieve.

Chemoselective Derivatization: The phthalazinedione core has multiple reaction sites, including the two nitrogen atoms of the hydrazide moiety and the aromatic ring. Research into selective N-alkylation or O-alkylation under specific conditions allows for the creation of distinct isomer families from the same starting scaffold. nih.govsciforum.netnih.gov For instance, studies on related phthalazinediones have demonstrated that reactions can be directed to selectively substitute the oxygen atom over the nitrogen atom, leading to different classes of derivatives. nih.govacs.org

These advanced synthetic strategies are crucial for building libraries of novel compounds for high-throughput screening and for synthesizing complex target molecules with precisely defined architectures.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The pharmaceutical and chemical industries are increasingly focused on adopting environmentally responsible practices. jddhs.com The principles of green chemistry—which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency—are being actively applied to the synthesis of heterocyclic compounds. jddhs.comresearchgate.net

For this compound and its derivatives, future research in green chemistry will likely focus on several key areas:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of synthesis.

Catalysis: The use of highly efficient and recyclable catalysts, including heterogeneous catalysts or organocatalysts, can minimize waste and avoid the use of stoichiometric reagents. researchgate.netresearchgate.net

Energy Efficiency: Methodologies such as microwave-assisted synthesis or continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional batch heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multi-component reactions are a prime example of this approach. researchgate.net

By integrating these sustainable practices, the production of this valuable chemical building block can become more cost-effective and environmentally benign.

Investigation of Photophysical Properties and Chemiluminescence Mechanisms

The parent 2,3-dihydrophthalazine-1,4-dione ring system is the core of luminol (B1675438), one of the most well-known chemiluminescent compounds. rsc.org This inherent property suggests that this compound could serve as a scaffold for developing novel probes and sensors.

Future investigations in this area will likely include:

Chemiluminescence Studies: The oxidation of phthalazinedione derivatives can produce light, and the characteristics of this emission (e.g., intensity, wavelength, and duration) can be tuned by the substituents on the molecule. researchgate.net The effect of the iodine atom and derivatives made from it on the chemiluminescence quantum yield and emission spectrum is a key area for research.

Fluorescence and Phosphorescence: The introduction of an iodine atom can influence the photophysical properties of a molecule through the "heavy-atom effect." This effect promotes intersystem crossing from the excited singlet state to the triplet state, which can quench fluorescence but enhance phosphorescence and the generation of singlet oxygen. researchgate.net

Singlet Oxygen Generation: Molecules with populated triplet states can transfer energy to molecular oxygen to produce highly reactive singlet oxygen. mdpi.com This property is the basis for photodynamic therapy (PDT), where a photosensitizer is used to destroy cancer cells upon light irradiation. researchgate.net Investigating the potential of iodinated phthalazinediones as PDT agents is a promising avenue of research.

By systematically studying how different substituents at the 6-position modulate these photophysical properties, new compounds could be designed for applications in bioimaging, diagnostics, and therapy.

PropertyPotential ApplicationResearch Focus
Chemiluminescence Bioassays, forensic scienceTuning emission intensity and wavelength
Fluorescence Cellular imaging, sensorsDeveloping fluorescent probes
Phosphorescence Time-resolved imagingEnhancing triplet state lifetime
Singlet Oxygen Generation Photodynamic therapy (PDT)Maximizing quantum yield

Potential in Materials Science and Organic Electronics

The properties that make heterocyclic compounds attractive for medicinal chemistry—such as their rigid, planar structures and tunable electronic properties—also make them promising candidates for applications in materials science. The field of organic electronics utilizes carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The this compound scaffold could be a valuable building block for new organic materials. The electron-deficient nature of the phthalazinedione core, combined with the ability to attach various electron-donating or electron-withdrawing groups at the 6-position via the iodo-substituent, allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for designing materials with desired electronic and optical properties.

Future research could explore the synthesis of polymers or oligomers incorporating the 6-substituted phthalazinedione unit to investigate their potential as:

Semiconductors: For use in OFETs.

Emissive Materials: For applications in OLEDs.

Light-Absorbing Dyes: For use in dye-sensitized solar cells or organic photovoltaics.

Emerging Areas of Research on Halogenated Heterocycles

The study of this compound is part of a broader and rapidly advancing field of research into halogenated heterocycles. These compounds are of immense interest due to the unique properties imparted by the halogen substituent.

One of the most significant emerging concepts is the halogen bond . This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein. acs.orgfrontiersin.org The strength of this interaction increases with the size of the halogen atom (I > Br > Cl). bohrium.com

The implications for drug design are profound. The iodine atom in this compound is not just a synthetic handle; it can actively participate in binding to a biological target through halogen bonding. researchgate.net This provides an additional, highly directional interaction that can be exploited to enhance binding affinity and selectivity. researchgate.net Future research will focus on the rational design of ligands that utilize halogen bonds to achieve superior therapeutic profiles. Computational modeling and structural biology will be essential tools in predicting and verifying these interactions. researchgate.net

The continued exploration of halogenated heterocycles, including versatile scaffolds like this compound, promises to yield new discoveries across medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Iodo-2,3-dihydrophthalazine-1,4-dione?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., phthalic anhydride derivatives) with iodinating agents in solvents like n-butanol. Reaction time (~5 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of anhydride to hydrazine derivatives) are critical for yield optimization. Recrystallization from polar aprotic solvents (e.g., ethanol) improves purity. Monitoring via TLC or HPLC is recommended to track reaction progress .
  • Experimental Design : Use factorial design (e.g., varying temperature, solvent polarity, and reagent ratios) to identify optimal conditions. Statistical methods like response surface methodology can minimize trial-and-error approaches .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the dihydrophthalazine backbone and iodine substitution. Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while the carbonyl groups resonate at δ 160–170 ppm in 13^13C.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~500–600 cm1^{-1} (C-I stretching) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with isotopic patterns characteristic of iodine .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential iodine vapor release. Wear nitrile gloves and lab coats to prevent dermal exposure. Store in amber glass containers under inert gas (e.g., N2_2) to avoid photodegradation. Emergency protocols should include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA simulate electron density maps to identify reactive sites for iodination. Machine learning models trained on existing phthalazinone reaction data can propose optimal solvents/catalysts, reducing experimental iterations .

Q. What strategies resolve contradictions in yield data during multi-component reactions involving this compound?

  • Methodological Answer :

  • Data Validation : Replicate experiments under identical conditions to assess reproducibility.
  • Statistical Analysis : Apply ANOVA to identify variables (e.g., reagent purity, humidity) causing discrepancies.
  • Design of Experiments (DoE) : Use fractional factorial designs to isolate confounding factors. For example, a 23^3 factorial matrix tests temperature, stirring rate, and stoichiometry interactions .

Q. How can this compound be integrated into multi-component reactions for heterocyclic synthesis?

  • Methodological Answer : The iodine moiety acts as a leaving group, enabling nucleophilic substitution. For example, coupling with phenacyl bromides or maleic anhydride in acetic acid yields triazolothiadiazine derivatives. Monitor regioselectivity using LC-MS and optimize by adjusting pH (4–6) to favor cyclization over side reactions .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • Fluorescence Studies : Evaluate DNA intercalation via fluorescence quenching with ethidium bromide.
  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations.
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., topoisomerase II) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.